Hydrogen-Bond-Mediated Radiationless Deactivation: 4-Aminofluorenone Exhibits the Largest Deuterium Isotope Effect Among All Aminofluorenone Isomers
Among the four monosubstituted aminofluorenone isomers (1AF, 2AF, 3AF, 4AF) and their N-methylated derivatives, 4-aminofluorenone (4AF) exhibits the largest deuterium solvent isotope effect on the nonradiative decay rate constant knr. The ratio knr(EtOH)/knr(EtOD) = 1.9 for 4AF is 58% larger than that for 1-aminofluorenone (1AF), which shows the smallest effect at knr(EtOH)/knr(EtOD) = 1.2 [1]. This effect was measured in ethanol vs. ethanol-d₁ by picosecond fluorescence lifetime and quantum yield measurements [1]. The large isotope effect is attributed to intermolecular hydrogen bonding between the ethanol hydroxyl hydrogen and the carbonyl oxygen of the fluorenone, a deactivation pathway whose efficiency is modulated by the position of the amino substituent. Introducing a nitro group at the ortho (5-) position to the 4-amino group is expected to further modulate this hydrogen-bonding landscape by providing an intramolecular hydrogen-bond acceptor site, creating a competitive or synergistic deactivation channel absent in 4AF alone.
| Evidence Dimension | Deuterium isotope effect on nonradiative decay rate (knr(EtOH)/knr(EtOD)) |
|---|---|
| Target Compound Data | 4-aminofluorenone (4AF): knr(EtOH)/knr(EtOD) = 1.9 (largest among all aminofluorenones tested) |
| Comparator Or Baseline | 1-aminofluorenone (1AF): knr(EtOH)/knr(EtOD) = 1.2 (smallest); other aminofluorenones intermediate |
| Quantified Difference | 4AF effect is 1.58× larger than 1AF; 4AF is the most sensitive to H-bond-mediated deactivation among the series |
| Conditions | Fluorescence quantum yield (ΦF) and picosecond lifetime (τ) measurements in ethanol (EtOH) and ethanol-d₁ (EtOD) at room temperature; J. Phys. Chem. A 1998, 102, 3018–3024. |
Why This Matters
The uniquely high sensitivity of the 4-amino-substituted fluorenone scaffold to hydrogen-bond-mediated nonradiative decay means that 4-amino-5-nitro-9H-fluoren-9-one can serve as a probe for local hydrogen-bonding environments—an ability that 1-amino or 3-amino positional isomers cannot replicate with comparable dynamic range, making it the preferred scaffold for solvatochromic and environmental sensing applications.
- [1] Yatsuhashi, T.; Nakajima, Y.; Shimada, T.; Inoue, H. Photophysical Properties of Intramolecular Charge-Transfer Excited Singlet State of Aminofluorenone Derivatives. J. Phys. Chem. A 1998, 102 (18), 3018–3024. DOI: 10.1021/jp980158u. View Source
